molecular formula C17H21ClN2O4 B5634620 (4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one

(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one

Cat. No. B5634620
M. Wt: 352.8 g/mol
InChI Key: CSVOYEFYSSEFSQ-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazepine derivatives involves multiple steps, including cyclization reactions and the introduction of various functional groups to achieve the desired molecular structure. For example, compounds with similar structures have been synthesized through processes like Friedel-Crafts cyclization, starting from commercially available precursors such as tyrosine (Casimir et al., 2000). These methodologies highlight the complexity and precision required in synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives, including the specific arrangement of atoms and the stereochemistry, plays a crucial role in their chemical behavior and interactions. For instance, studies on isomorphous but not strictly isostructural benzoxazepine compounds reveal slight differences in unit-cell dimensions and molecular conformations, impacting intermolecular interactions (Blanco et al., 2012). These structural nuances are vital for understanding the chemical and physical properties of the compound .

Chemical Reactions and Properties

Benzoxazepine derivatives undergo various chemical reactions, contributing to their diverse properties. For instance, the conjugate addition of lithiated compounds to cinnamoyl derivatives demonstrates the reactivity of such molecules and their potential to form complex structures with multiple stereogenic centers (Gaul & Seebach, 2002). Understanding these reactions is essential for manipulating the compound for specific research purposes.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and specific rotation, are significantly influenced by the molecular structure. For example, the specific rotation of (S)-4-isopropyl-oxazolidin-2-one exhibits extreme solvent dependence, indicating the impact of molecular interactions on physical properties (Benoit et al., 2008). Such properties are crucial for the compound's handling and application in research settings.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular framework. Benzoxazepine derivatives' synthesis and modification reveal their versatile chemical nature, allowing for the introduction of various substituents and functional groups to alter their chemical behavior (Miki et al., 2002). This adaptability makes them suitable candidates for a range of scientific investigations.

properties

IUPAC Name

(4S)-3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-11(2)14-10-24-17(22)20(14)9-16(21)19-5-6-23-15-4-3-13(18)7-12(15)8-19/h3-4,7,11,14H,5-6,8-10H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVOYEFYSSEFSQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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